N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide
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Overview
Description
N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a chlorophenyl group, and a dimethylphenylamino group, among others. Its intricate molecular arrangement makes it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, cyanating agents, and amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-{[ (2E)-2-({2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLENE)HYDRAZINOACETYL]AMINO}BENZAMIDE : Contains a fluorobenzyl group, making it distinct in its chemical properties .
N1-cyclohexyl-2-[{2-[(4-chlorophenyl)thio]acetyl}(methyl)amino]benzamide: Shares structural similarities but differs in the presence of a cyclohexyl group.
Uniqueness
Its structural complexity and versatility make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C35H30ClN3O3S |
---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
N-[(Z)-3-(2-chlorophenyl)-2-cyano-1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-5-phenylpent-1-enyl]benzamide |
InChI |
InChI=1S/C35H30ClN3O3S/c1-23-17-18-31(24(2)19-23)38-33(41)22-43-35(39-34(42)26-13-7-4-8-14-26)29(21-37)28(27-15-9-10-16-30(27)36)20-32(40)25-11-5-3-6-12-25/h3-19,28H,20,22H2,1-2H3,(H,38,41)(H,39,42)/b35-29+ |
InChI Key |
VVFHERLXPOSIID-OZMGXUMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CS/C(=C(\C#N)/C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC(=C(C#N)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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